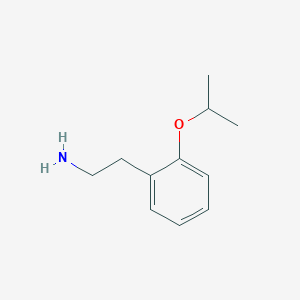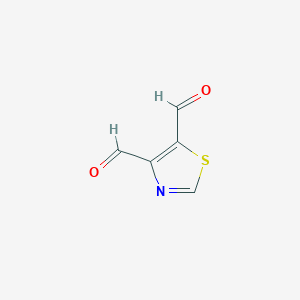
Poly(isobutylene-CO-maleic acid) sodiu&
描述
Poly(isobutylene-co-maleic acid) sodium salt is a copolymer composed of isobutylene and maleic acid units, with sodium ions neutralizing the carboxylic acid groups. This compound is known for its superabsorbent properties, making it useful in various applications such as hygiene products, soil additives, and construction materials .
准备方法
Synthetic Routes and Reaction Conditions
Poly(isobutylene-co-maleic acid) sodium salt is typically synthesized through the copolymerization of isobutylene and maleic anhydride, followed by hydrolysis and neutralization with sodium hydroxide. The reaction is carried out in the presence of a radical initiator, often at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the copolymerization process is scaled up using continuous reactors to maintain consistent quality and yield. The resulting polymer is then subjected to hydrolysis and neutralization in large-scale reactors, followed by drying and milling to obtain the final product in powder form .
化学反应分析
Types of Reactions
Poly(isobutylene-co-maleic acid) sodium salt undergoes various chemical reactions, including:
Hydrolysis: Conversion of maleic anhydride units to maleic acid.
Neutralization: Reaction with sodium hydroxide to form the sodium salt.
Crosslinking: Formation of crosslinked structures to enhance absorbency.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Neutralization: Sodium hydroxide solution.
Crosslinking: Crosslinking agents such as divinylbenzene.
Major Products
Hydrolysis: Maleic acid units.
Neutralization: Sodium salt of maleic acid.
Crosslinking: Crosslinked polymer networks.
科学研究应用
Poly(isobutylene-co-maleic acid) sodium salt has a wide range of scientific research applications:
Chemistry: Used as a superabsorbent polymer in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and controlled release formulations.
Industry: Applied in hygiene products, soil additives, and construction materials to enhance water retention and stability
作用机制
The superabsorbent properties of poly(isobutylene-co-maleic acid) sodium salt are attributed to its ability to form a three-dimensional network that can trap and retain large amounts of water. The sodium ions play a crucial role in maintaining the ionic balance and enhancing the polymer’s ability to absorb and retain water. The polymer’s structure allows it to swell and form a gel-like consistency, which is beneficial in various applications .
相似化合物的比较
Poly(isobutylene-co-maleic acid) sodium salt can be compared with other superabsorbent polymers such as:
Poly(acrylic acid) sodium salt: Known for its high absorbency and use in hygiene products.
Poly(vinyl alcohol): Used in medical and industrial applications for its film-forming properties.
Poly(ethylene glycol): Employed in pharmaceuticals and cosmetics for its solubility and biocompatibility
Poly(isobutylene-co-maleic acid) sodium salt stands out due to its unique combination of superabsorbent properties, stability in various conditions, and versatility in applications.
属性
InChI |
InChI=1S/C4H2O3.C4H8.Na/c5-3-1-2-4(6)7-3;1-4(2)3;/h1-2H;1H2,2-3H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKQVAMSCJAEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C.C1=CC(=O)OC1=O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39612-00-5 | |
| Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3264701.png)
![[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid](/img/structure/B3264707.png)
![Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester](/img/structure/B3264727.png)





